N-(5,8-Dichloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide
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Overview
Description
N-(5,8-Dichloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide is a chemical compound with the molecular formula C21H11Cl2NO3 and a molecular weight of 396.22 g/mol . This compound is known for its unique structure, which includes a dichloroanthraquinone core linked to a benzamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,8-Dichloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide typically involves the reaction of 5,8-dichloro-1,4-dihydroxyanthraquinone with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(5,8-Dichloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinone derivatives .
Scientific Research Applications
N-(5,8-Dichloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(5,8-Dichloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzoylamino)-5,8-dichloroanthraquinone
- N-(5,8-dichloro-9,10-dioxoanthracen-1-yl)acetamide
- 1,8-Dichloroanthraquinone derivatives
Uniqueness
N-(5,8-Dichloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide is unique due to its specific substitution pattern and the presence of both dichloro and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
3223-95-8 |
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Molecular Formula |
C21H11Cl2NO3 |
Molecular Weight |
396.2 g/mol |
IUPAC Name |
N-(5,8-dichloro-9,10-dioxoanthracen-1-yl)benzamide |
InChI |
InChI=1S/C21H11Cl2NO3/c22-13-9-10-14(23)18-17(13)19(25)12-7-4-8-15(16(12)20(18)26)24-21(27)11-5-2-1-3-6-11/h1-10H,(H,24,27) |
InChI Key |
KOSPEFRTMNCAFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C=CC(=C4C3=O)Cl)Cl |
Origin of Product |
United States |
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